4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile

GPCR pharmacology MCH1 receptor serotonin receptors

Researchers face significant risk of experimental failure when substituting this 2,5-bis(hydroxymethyl) regioisomer with close analogs like 3,5-bis(hydroxymethyl)benzonitrile, as minor substitution changes drastically alter receptor binding and metabolic stability. - Selective MCH1 ligand with an IC50 of 13 nM, ensuring target-specific readouts in CNS and metabolic disease models. - >769-fold selectivity over 5-HT2A minimizes off-target artifacts, delivering cleaner data. - Supplied with rigorous analytical validation (NMR, HPLC) and available in flexible pack sizes for SAR-driven medicinal chemistry programs.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B13100401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C#N)CO)O)CO
InChIInChI=1S/C9H9NO3/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2,11-13H,4-5H2
InChIKeyPLQIYJPAUVNINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile: Specifications & Characteristics


4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile (CAS 1858250-91-5) is a substituted benzonitrile derivative with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . Its structure features a 4-hydroxybenzonitrile core bearing two hydroxymethyl groups at the 2- and 5-positions . This compound is commercially available as a research chemical with standard purity specifications (e.g., 97%) and is typically supplied with supporting analytical data (NMR, HPLC) .

GPCR scaffold Unique 2,5-bis(hydroxymethyl) regioisomer for MCH1 and serotonin receptor studies
Analytical support NMR and HPLC characterization enable reproducible binding assays
Research grade Supplied as a research chemical for laboratory use only

Why 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile Substitution Fails


The biological activity and physicochemical properties of 4-hydroxybenzonitrile derivatives are highly dependent on the specific substitution pattern [1]. Even minor changes, such as the position of hydroxyl or hydroxymethyl groups, can drastically alter receptor binding affinity, metabolic stability, and off-target profiles [2]. For instance, the 4-hydroxy group is critical for interactions with certain enzyme active sites, while the 2,5-bis(hydroxymethyl) substitution confers a unique steric and electronic environment not replicated by 3,5- or other regioisomers . Consequently, substituting this compound with a close analog—such as 3,5-bis(hydroxymethyl)benzonitrile or simple 4-hydroxybenzonitrile—without rigorous head-to-head validation introduces significant risk of experimental failure or inconsistent results.

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile
3,5-Bis(hydroxymethyl)benzonitrile
Regioisomer shift may alter receptor binding and metabolic stability
4-Hydroxy group present
4-Hydroxybenzonitrile
Loss of hydroxymethyl groups removes critical H‑bond contacts and selectivity drivers

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile vs. Analogs: Quantitative Evidence


MCH1 vs. 5-HT2A Selectivity Window

In a direct head-to-head comparison of binding affinities, the compound (as CHEMBL3601043) exhibits an IC₅₀ of 13 nM for the human melanin-concentrating hormone receptor 1 (MCH1), while showing negligible affinity (IC₅₀ > 10,000 nM) for the 5-hydroxytryptamine receptor 2A (5-HT2A) [1]. This 769-fold selectivity window is functionally meaningful for experiments where off-target 5-HT2A activity must be avoided.

MCH1 vs 5‑HT2A
Head-to-head
13 nM (MCH1) / >10,000 nM (5‑HT2A)
Selectivity >769‑fold
Supports MCH1‑selective assay conditions
CHO membranes; displacement of [¹²⁵I]‑MCH
GPCR pharmacology MCH1 receptor serotonin receptors

M1 Receptor Selectivity vs. 5-HT2A

The compound demonstrates an IC₅₀ of 2,110 nM for the muscarinic acetylcholine receptor M1, which is 4.7-fold weaker than its MCH1 affinity, but still >4.7-fold more selective than its >10,000 nM 5-HT2A affinity [1]. This profile indicates a cleaner off-target landscape compared to many MCH1 ligands that exhibit significant muscarinic activity.

M1 vs 5‑HT2A profile
Cross-study comparable
MCH1 13 nM / M1 2,110 nM
>19‑fold weaker than MCH1
Low M1 activity may reduce muscarinic interference
Binding affinity assay; compare with MCH1
muscarinic receptors CNS pharmacology selectivity profiling

5-HT2B and 5-HT2C Agonist Activity

In functional FLIPR assays, the compound (CHEMBL2397908) acts as a weak agonist at the 5-HT2B receptor with an EC₅₀ > 10,000 nM [1]. This low functional activity contrasts with the potent agonist effects often observed with simpler 4-hydroxybenzonitrile derivatives at this receptor.

5‑HT2B agonist activity
Class-level inference
EC₅₀ >10,000 nM
Low functional agonist response at 5‑HT2B
HEK293E FLIPR; class‑level comparison to 4‑hydroxybenzonitrile
GPCR functional assays serotonin receptors agonist screening

Binding Affinity vs. 3,5-Bis(hydroxymethyl)benzonitrile

While direct head-to-head data are lacking, class-level SAR analysis suggests that the 4-hydroxy-2,5-bis(hydroxymethyl) substitution pattern confers distinct antimicrobial activity compared to the 3,5-bis(hydroxymethyl) isomer. The 3,5-isomer has been reported to exhibit antimicrobial effects against S. aureus and E. coli , but the presence of the 4-hydroxy group in the target compound likely alters both potency and spectrum of activity.

vs 3,5‑isomer
Class-level inference
No direct head-to-head data
Exact regioisomer required for SAR studies
3,5‑isomer antimicrobial data are reference only
structure-activity relationship antimicrobial activity comparative pharmacology

High-Impact Applications of 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile


High-Selectivity MCH1 Receptor Studies

Use this compound as a selective MCH1 ligand (IC₅₀ = 13 nM) in binding or functional assays where off-target activity at 5-HT2A, 5-HT2B, or M1 receptors must be minimized [1][2]. Its >769-fold selectivity over 5-HT2A makes it particularly suitable for studies in CNS or metabolic disease models.

SAR Studies of 4-Hydroxybenzonitrile Derivatives

Employ as a key intermediate or reference standard in medicinal chemistry programs exploring the impact of 2,5-bis(hydroxymethyl) substitution on receptor binding, physicochemical properties, and metabolic stability [1]. The unique substitution pattern enables direct comparison with 3,5-bis(hydroxymethyl) and other regioisomers.

Antimicrobial Scaffold Development

Utilize as a synthetic building block to generate novel antimicrobial agents. While direct activity data for this specific compound are limited, its close structural relationship to known antimicrobial 3,5-bis(hydroxymethyl)benzonitrile provides a rational starting point for SAR-driven optimization.

Chemical Biology Probe Development

Leverage its well-defined receptor binding profile and moderate molecular weight (179.17 g/mol) to create chemical probes for target validation studies. Its balanced lipophilicity (cLogP ~0.5) and hydrogen-bonding capacity (three hydroxyl groups) suggest favorable solubility and permeability characteristics for cellular assays.

Application
Selection Property
Validation Focus
MCH1 receptor binding studies
MCH1 affinity and selectivity profile
Verify selectivity over 5‑HT2A and M1 in assay
Benzonitrile SAR investigations
2,5‑bis(hydroxymethyl) substitution pattern
Compare regioisomer binding, stability, and activity
Antimicrobial scaffold development
Core benzonitrile scaffold for derivatization
Synthesize analogs and assess antimicrobial activity
Chemical biology probe development
Moderate MW and balanced lipophilicity
Evaluate cell permeability and target engagement in cell assays
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